N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that features a furan ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural through various chemical reactions such as hydrogenation, oxidation, and decarboxylation.
Formation of the Triazole Ring: The triazole ring is usually formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Furan and Triazole Rings: The furan and triazole rings are then coupled through a suitable linker, such as an ethyl group, using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective for the synthesis of various furan derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated furan derivatives, amines, and substituted furan compounds .
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, while the triazole ring can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A furan derivative used in the production of polymers.
2,5-Dimethylfuran: A furan derivative used as a biofuel.
Furfuryl Alcohol: A furan derivative used in the production of resins and adhesives.
Uniqueness
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a furan ring and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-6-9(12-13-14)10(15)11-4-2-8-3-5-16-7-8/h3,5-7H,2,4H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYENOWZLMHIJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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